molecular formula C24H18N4S B2914441 (2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile CAS No. 477188-54-8

(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B2914441
CAS No.: 477188-54-8
M. Wt: 394.5
InChI Key: GHAAHAFYJUONQW-XAYXJRQQSA-N
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Description

(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a useful research compound. Its molecular formula is C24H18N4S and its molecular weight is 394.5. The purity is usually 95%.
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Biological Activity

(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a complex organic compound known for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological potential.

Chemical Structure and Properties

The compound features a biphenyl group, a thiazole ring, and a hydrazine moiety. Its molecular formula is C23H20N4SC_{23}H_{20}N_4S with a molecular weight of 396.50 g/mol. The structural characteristics contribute to its diverse biological activities.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various bacterial strains and fungi. For instance:

  • Antitubercular Activity : Thiazole derivatives have demonstrated activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
  • Antifungal Properties : Studies indicate that certain derivatives can inhibit fungal growth, making them candidates for antifungal drug development .

Cytotoxicity and Anticancer Potential

Numerous studies have explored the cytotoxic effects of thiazole-based compounds on cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The proposed mechanism includes the inhibition of cell proliferation and induction of apoptosis through the activation of caspases .
  • Case Studies : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) have shown that these compounds can significantly reduce cell viability .

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthesis pathway often includes:

  • Formation of the thiazole ring.
  • Coupling with biphenyl derivatives.
  • Hydrazone formation with appropriate aldehydes or ketones.

The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in various therapeutic areas:

Activity Tested Against Results
AntimicrobialMycobacterium tuberculosisSignificant inhibition observed
AnticancerMCF-7 (breast cancer)IC50 values in low micromolar range
AntifungalCandida speciesEffective at low concentrations

Properties

IUPAC Name

(2E)-N-(4-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4S/c1-17-7-13-21(14-8-17)27-28-22(15-25)24-26-23(16-29-24)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,16,27H,1H3/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAAHAFYJUONQW-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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